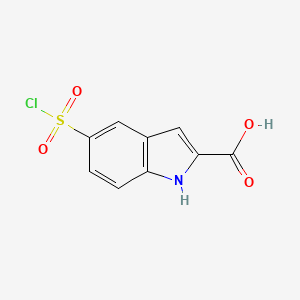

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-chlorosulfonyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO4S/c10-16(14,15)6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHSVFTWWDLFBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid chemical structure and properties

The following technical guide details the structure, properties, synthesis, and applications of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid , a critical bifunctional scaffold in medicinal chemistry.

A Versatile Bifunctional Synthon for Drug Discovery

Executive Summary

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid (CAS: 1369238-14-1) is a high-value heterocyclic building block characterized by two distinct electrophilic centers: a highly reactive sulfonyl chloride at the C5 position and a modifiable carboxylic acid at the C2 position.[1][2] This "orthogonal" reactivity profile allows researchers to sequentially construct complex libraries—typically by functionalizing the sulfonamide handle first, followed by amide coupling at the carboxylic acid.[3] This scaffold is widely utilized in the development of enzyme inhibitors (e.g., HIV integrase, HCV NS5B) and GPCR ligands.[3]

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid |

| CAS Number | 1369238-14-1 |

| Molecular Formula | C₉H₆ClNO₄S |

| Molecular Weight | 259.67 g/mol |

| Appearance | Off-white to pale yellow solid (hygroscopic) |

| Solubility | Soluble in anhydrous aprotic solvents (THF, DCM, DMF). Reacts with water/alcohols.[4] |

| Stability | Moisture sensitive. Hydrolyzes to the corresponding sulfonic acid.[3] Store under inert gas at -20°C. |

Structural Analysis

The molecule features an indole core stabilized by an electron-withdrawing carboxylic acid at C2. The C5 position bears the sulfonyl chloride group.[3]

-

C2-COOH: Directs electrophilic substitution away from C3 (to some extent) and provides a handle for solubility or further derivatization.

-

C5-SO₂Cl: A "warhead" for covalent binding or, more commonly, a precursor for stable sulfonamide linkages.[3]

Reactivity & Derivatization Logic

The strategic value of this compound lies in the reactivity differential between its two functional groups.[3]

-

Tier 1 Reactivity (Fast): The sulfonyl chloride reacts rapidly with nucleophiles (amines, alcohols) under mild basic conditions.[3]

-

Tier 2 Reactivity (Controlled): The carboxylic acid requires activation (e.g., HATU, EDC) to react with amines, allowing for selective sequential functionalization.[3]

Reactivity Pathway Diagram

Caption: Sequential functionalization strategy utilizing the reactivity gap between C5-sulfonyl chloride and C2-carboxylic acid.

Synthesis & Manufacturing

While often purchased, the compound is synthesized via chlorosulfonation of the parent indole-2-carboxylic acid. The electron-withdrawing effect of the C2-carboxyl group deactivates the C3 position, directing the electrophilic attack of chlorosulfonic acid to the C5 position of the benzene ring.[3]

Synthesis Protocol (Laboratory Scale)

Precursor: 1H-Indole-2-carboxylic acid (CAS 1477-50-5).[5] Reagent: Chlorosulfonic acid (ClSO₃H).[3]

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Addition: Place chlorosulfonic acid (5–10 equiv.) in the flask and cool to 0°C.

-

Reaction: Add 1H-indole-2-carboxylic acid portion-wise over 20 minutes. The mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature (25°C) and stirred for 2–4 hours.

-

Note: Monitoring by TLC is difficult due to hydrolysis; reaction completion is usually determined by aliquoting into methanol (forming the methyl sulfonate) and checking LCMS.[3]

-

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product precipitates as a solid.[6]

-

Isolation: Filter the precipitate immediately, wash with cold water, and dry under high vacuum over P₂O₅.

-

Critical: Do not leave the wet solid standing; the sulfonyl chloride will hydrolyze.[3]

-

Experimental Protocols for Application

Protocol A: Selective Sulfonamide Formation

Target: Functionalization of C5 without affecting C2-COOH.

-

Dissolution: Dissolve 1.0 equiv of 5-(chlorosulfonyl)-1H-indole-2-carboxylic acid in anhydrous THF or DCM.

-

Base: Add 2.5 equiv of DIPEA or Triethylamine. (Extra base is needed to neutralize the carboxylic acid proton).[3]

-

Nucleophile: Add 1.0–1.1 equiv of the desired amine (R-NH₂) dropwise at 0°C.

-

Incubation: Stir at 0°C for 30 mins, then RT for 2 hours.

-

Workup: Acidify carefully with 1N HCl to pH ~3 (precipitating the product if hydrophobic) or extract with EtOAc.

-

Result: 5-(N-substituted-sulfamoyl)-1H-indole-2-carboxylic acid.

Protocol B: One-Pot Library Generation (Amidation)

Target: Dual functionalization.

-

Follow Protocol A to generate the sulfonamide intermediate in DMF.

-

Do not isolate. Add 1.2 equiv of HATU and 1.2 equiv of the second amine (R'-NH₂).

-

Stir at RT for 12 hours.

-

Purify via preparative HPLC.

Safety & Handling

-

Hazards: The compound is corrosive (causes skin burns and eye damage) and reacts violently with water.[3]

-

Storage: Store in a tightly sealed container at -20°C . Desiccate to prevent hydrolysis.

-

PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.[3] Handle only in a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82693, 5-Chloro-1H-indole-2-carboxylic acid (Structural Analog Reference). Retrieved from [Link][2][3]

-

Keenan, M. et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.[3] (Demonstrates utility of indole-2-carboxamide scaffold). Retrieved from [Link][3]

-

Murakami, Y. et al. Acylation of Ethyl Indole-2-carboxylate: Regioselectivity and C5-Functionalization.[7] (Mechanistic grounding for C5 electrophilic substitution). Retrieved from [Link]

Sources

- 1. 5-(Chlorosulfonyl)-1H-indole-2-carboxylic Acid CAS#: 1369238-14-1 [m.chemicalbook.com]

- 2. 1369238-14-1|5-(Chlorosulfonyl)-1H-indole-2-carboxylic Acid|5-(Chlorosulfonyl)-1H-indole-2-carboxylic Acid|-范德生物科技公司 [bio-fount.com]

- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. dl.ndl.go.jp [dl.ndl.go.jp]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is a complex heterocyclic molecule of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising an indole nucleus, a carboxylic acid function, and a reactive chlorosulfonyl group, make it a versatile scaffold for the synthesis of a diverse array of biologically active compounds. The strategic placement of the electron-withdrawing chlorosulfonyl group at the 5-position of the indole ring profoundly influences the molecule's electronic properties, reactivity, and potential as a pharmacophore. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior in various experimental settings and its potential for further chemical modification.

Molecular Identity and Structure

A foundational understanding of a molecule begins with its fundamental identifiers and structural representation.

| Identifier | Value |

| IUPAC Name | 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid |

| CAS Number | 26955-67-3 |

| Molecular Formula | C₉H₆ClNO₄S |

| Molecular Weight | 259.67 g/mol |

| Canonical SMILES | C1=CC2=C(C=C1S(=O)(=O)Cl)C=C(N2)C(=O)O |

| InChI Key | YXWJCCIZRWMDSE-UHFFFAOYSA-N |

Physicochemical Properties: A Blend of Prediction and Analogy

Direct experimental data for 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is not extensively available in the public domain. Therefore, this section presents a combination of predicted values and data from structurally analogous compounds to provide a robust estimation of its key physicochemical parameters. The indole-2-carboxylic acid and 5-chloro-1H-indole-2-carboxylic acid are used as primary reference points due to their structural similarity.

| Property | Estimated/Analog Value | Rationale and Context |

| Melting Point (°C) | > 200 (decomposes) | Indole-2-carboxylic acid has a melting point of 202-206 °C[1][2]. The presence of the sulfonyl chloride group is expected to increase intermolecular forces, likely leading to a higher melting point, with probable decomposition due to the reactive nature of the sulfonyl chloride. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, alcohols) | Carboxylic acids with aromatic rings generally exhibit low water solubility. The polar sulfonyl chloride and carboxylic acid groups may slightly enhance aqueous solubility compared to the parent indole, but it is expected to be largely soluble in polar aprotic solvents. |

| pKa | Carboxylic Acid: ~3.5-4.5; Indole N-H: ~16-17 | The pKa of the carboxylic acid is estimated based on typical values for aromatic carboxylic acids. The electron-withdrawing nature of the chlorosulfonyl group is expected to increase the acidity (lower the pKa) compared to unsubstituted indole-2-carboxylic acid. The indole N-H is weakly acidic. |

| LogP | ~2.5 - 3.5 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The value is estimated based on the contribution of the indole core, with the polar carboxylic acid and chlorosulfonyl groups influencing the overall value. For comparison, the predicted XLogP3 for 5-chloro-1H-indole-2-carboxylic acid is 2.9[3]. |

Synthesis and Reactivity

The primary route for the synthesis of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid involves the direct chlorosulfonation of indole-2-carboxylic acid. This electrophilic aromatic substitution reaction targets the electron-rich 5-position of the indole ring.

Experimental Protocol: Chlorosulfonation of Indole-2-carboxylic Acid

This protocol is a generalized procedure based on established methods for the chlorosulfonation of aromatic compounds.

Materials:

-

Indole-2-carboxylic acid

-

Chlorosulfonic acid

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Ice bath

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a fume hood, dissolve indole-2-carboxylic acid in a minimal amount of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add an excess of chlorosulfonic acid (typically 2-3 equivalents) dropwise to the stirred solution. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.

-

After the addition is complete, allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice.

-

The product will precipitate out of the aqueous solution.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

-

Dry the product under vacuum to yield 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is critical to prevent the hydrolysis of chlorosulfonic acid and the desired sulfonyl chloride product.

-

Low Temperature: The reaction is performed at 0 °C to control the exothermicity of the reaction and to minimize potential side reactions and degradation of the starting material and product.

-

Excess Chlorosulfonic Acid: An excess of the reagent is used to drive the reaction to completion.

Stability and Handling

The presence of the sulfonyl chloride group renders 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid susceptible to hydrolysis. Contact with moisture, either from the atmosphere or from protic solvents, will lead to the formation of the corresponding sulfonic acid. Therefore, the compound should be handled in a dry environment and stored in a desiccator.

Thermally, sulfonyl chlorides can be unstable, and decomposition may occur at elevated temperatures. It is recommended to store the compound at reduced temperatures to maintain its integrity.

Spectral Characteristics (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the acidic protons of the carboxylic acid and the N-H group. The electron-withdrawing effect of the chlorosulfonyl group will cause downfield shifts for the aromatic protons, particularly those on the benzene ring portion of the indole.

-

Indole N-H: A broad singlet, typically > 11 ppm.

-

Carboxylic Acid O-H: A very broad singlet, typically > 12 ppm.

-

Aromatic Protons: Signals in the range of 7.0-8.5 ppm, with coupling patterns indicative of the substitution on the indole ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the indole ring, with the carbon attached to the sulfonyl chloride group being significantly influenced.

-

Carbonyl Carbon: ~165-175 ppm.

-

Indole Ring Carbons: A series of signals in the aromatic region (~100-140 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the O-H, N-H, C=O, and S=O stretching vibrations.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Indole): A moderate, sharp band around 3300-3400 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.

-

S=O Stretch (Sulfonyl Chloride): Two strong bands, typically around 1370-1390 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric).

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. A key feature will be the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M+2 peaks. Common fragmentation would involve the loss of SO₂Cl or COOH.

Experimental Methodologies for Physicochemical Characterization

For researchers aiming to experimentally determine the physicochemical properties of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid, the following established protocols are recommended.

Protocol for Solubility Determination

A qualitative and semi-quantitative assessment of solubility can be performed using a stepwise addition method.

-

Add a small, known amount (e.g., 1-5 mg) of the compound to a vial.

-

Add a measured volume (e.g., 0.1 mL) of the solvent of interest (e.g., water, buffer at a specific pH, organic solvent).

-

Vortex the mixture for a set period (e.g., 1-2 minutes).

-

Visually inspect for dissolution.

-

If dissolved, continue adding the solvent in measured increments until the compound precipitates or a desired concentration is reached.

-

Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL).

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant.

-

Calibrate a pH meter using standard buffers.

-

Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., water/co-solvent if solubility is low).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC provides a highly accurate measurement of the melting point and can also reveal information about thermal stability.

-

Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. Any exothermic events may indicate decomposition.

Conclusion

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is a molecule with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet fully compiled in the literature, a strong predictive understanding can be achieved through the analysis of its structural features and comparison with analogous compounds. The protocols and data presented in this guide offer a solid foundation for researchers working with this compound, enabling informed decisions in experimental design, synthesis, and the development of novel derivatives. The inherent reactivity of the chlorosulfonyl group, coupled with the established biological significance of the indole scaffold, ensures that this compound will remain a valuable building block in the pursuit of new therapeutic agents.

References

-

PubChem. 5-Chloro-1H-indole-2-carboxylic acid. [Link]

Sources

CAS number and molecular weight of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

Content Type: Technical Whitepaper & Bench Protocol

Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is a high-value heterocyclic scaffold used primarily as a precursor in the synthesis of sulfonamide-based pharmacophores. While the free acid (CAS 1369238-14-1) exists, it is frequently generated in situ or utilized in its more stable ethyl ester form during multi-step synthesis to prevent premature decarboxylation or hydrolysis.

This guide provides the critical physicochemical data, synthesis pathways, and handling protocols required to utilize this compound effectively in drug development campaigns targeting viral proteases (e.g., HCV NS5B) and oncology targets (e.g., STAT3 inhibitors).

Chemical Identity & Physicochemical Properties

The following data consolidates the specific identifiers for the free acid and its commercially relevant ethyl ester analog.

Table 1: Core Chemical Specifications

| Property | Free Acid | Ethyl Ester Derivative (Precursor) |

| Systematic Name | 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid | Ethyl 5-(chlorosulfonyl)-1H-indole-2-carboxylate |

| CAS Number | 1369238-14-1 | Not widely listed (Synthesis intermediate) |

| Molecular Formula | ||

| Molecular Weight | 259.67 g/mol | 287.72 g/mol |

| Physical State | Off-white to beige solid (Hygroscopic) | Beige crystalline solid |

| Solubility | DMSO, DMF, THF (Reacts with alcohols) | DCM, Ethyl Acetate, THF |

| Stability | High Risk: Hydrolyzes rapidly to sulfonic acid in moist air.[1] | Moderate: Stable if stored under inert gas at -20°C. |

Synthetic Pathway & Mechanism

The "Protected-First" Strategy

Direct chlorosulfonation of indole-2-carboxylic acid can be challenging due to the solubility of the zwitterionic acid and the risk of side reactions. The industry-standard protocol utilizes Ethyl indole-2-carboxylate as the starting material. The ester group protects the carboxylic acid and improves solubility in the chlorosulfonic acid medium.

Reaction Workflow (DOT Visualization)

The following diagram illustrates the standard synthetic workflow from the indole precursor to the sulfonamide scaffold.

[2]

Detailed Protocol: Chlorosulfonation

-

Step 1: Charge a flame-dried flask with Chlorosulfonic acid (5–10 equiv) . Cool to 0°C under

. -

Step 2: Add Ethyl indole-2-carboxylate portion-wise. The reaction is exothermic; maintain internal temperature <10°C to prevent decomposition.

-

Step 3: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (mini-workup: quench aliquot in MeOH to form methyl sulfonate ester).

-

Step 4 (Quench): Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a solid.

-

Step 5 (Isolation): Filter immediately or extract with Dichloromethane (DCM). Do not use alcohols for extraction, as they will react with the sulfonyl chloride.

Reactivity Profile & Handling

Critical Instability Factors

The sulfonyl chloride moiety (

-

Moisture Sensitivity: Exposure to atmospheric moisture converts the chloride to the sulfonic acid (

), which is non-reactive toward amines and highly water-soluble, making recovery difficult. -

Self-Reactivity: In the presence of strong bases or heat, the indole nitrogen (if unprotected) can participate in side reactions.

Storage Recommendations

-

Atmosphere: Store strictly under Argon or Nitrogen.

-

Temperature: -20°C for long-term storage.

-

Container: Glass vials with Teflon-lined caps; avoid metal spatulas that may introduce moisture or catalyze decomposition.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry due to the hydrogen-bonding capability of the indole NH and the vector positioning of the 2-COOH and 5-sulfonyl groups.

Key Therapeutic Areas

-

HCV NS5B Polymerase Inhibitors: The 5-sulfonyl indole core mimics the geometric constraints required to bind to the allosteric "thumb" site of the viral polymerase.

-

STAT3 Inhibitors: Sulfonamide derivatives at the 5-position have shown efficacy in disrupting STAT3-SH2 domain interactions, a pathway critical in cancer metastasis.

-

Antiviral Agents: Used in the synthesis of indole-2-carboxamide derivatives with broad-spectrum activity against RNA viruses.

Structure-Activity Relationship (SAR) Logic

-

Position 2 (COOH): Essential for ionic interactions (e.g., with Arginine residues in active sites). Often converted to bioisosteres like tetrazoles or amides.

-

Position 5 (

): Provides a rigid vector for extending into hydrophobic pockets. The sulfonamide linkage is metabolically stable compared to amides in this position.

References

-

PubChem Compound Summary. (2025). 5-Chloro-1H-indole-2-carboxylic acid (Structural Analog Data). National Center for Biotechnology Information. Link

-

ChemicalRegister. (2024). 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid CAS 1369238-14-1.[3] Link

-

Organic Syntheses. (1963). Preparation of Indole-2-carboxylic acid derivatives. Org. Synth. Coll. Vol. 4, 539. Link

-

Journal of Medicinal Chemistry. (2012). Discovery of Indole-Based Inhibitors of HCV NS5B Polymerase. (Contextual reference for 5-sulfonyl indole synthesis). Link

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic Acid in Organic Solvents

This guide provides a robust framework for researchers, scientists, and drug development professionals to determine the solubility profile of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid. Given the limited availability of public data on this specific compound, this document emphasizes the fundamental principles and experimental methodologies required to establish a comprehensive understanding of its solubility in various organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is a unique molecule possessing a reactive chlorosulfonyl group and a carboxylic acid moiety on an indole scaffold. Such functional groups make it a valuable intermediate in the synthesis of a diverse range of biologically active compounds. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthetic chemistry, influencing reaction kinetics, purification strategies, and the ease of handling. In the broader context of drug development, a well-defined solubility profile is paramount for formulation, bioavailability, and overall therapeutic efficacy.

This guide will navigate the theoretical underpinnings of solubility and provide detailed, actionable protocols for its experimental determination, empowering researchers to generate reliable and reproducible data for 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid.

Physicochemical Properties and Their Anticipated Influence on Solubility

A thorough understanding of the physicochemical properties of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is the first step in predicting its solubility behavior.

| Property | Value/Information | Expected Influence on Solubility |

| Molecular Formula | C₉H₆ClNO₄S | - |

| Molecular Weight | 259.67 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| Structure | Indole ring with a chlorosulfonyl group at the 5-position and a carboxylic acid at the 2-position. | The indole ring provides a degree of aromatic character. The carboxylic acid and chlorosulfonyl groups are polar and capable of hydrogen bonding. |

| Polarity | The molecule possesses both polar (chlorosulfonyl, carboxylic acid, N-H of indole) and non-polar (indole ring) regions, making it amphiphilic. | Expected to be soluble in polar aprotic solvents that can engage in dipole-dipole interactions and hydrogen bonding. Solubility in non-polar solvents is likely to be limited. |

| Hydrogen Bonding | The carboxylic acid group is a strong hydrogen bond donor and acceptor. The N-H group of the indole is a hydrogen bond donor. The sulfonyl and carbonyl oxygens are hydrogen bond acceptors. | Solvents that are hydrogen bond donors or acceptors will likely be good solvents. |

| Reactivity | The chlorosulfonyl group is highly reactive, particularly towards nucleophiles like water and alcohols. | This reactivity can complicate solubility studies in protic solvents, as the compound may degrade. Anhydrous solvents are recommended for initial studies. |

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

Solvent Selection Strategy

Based on the structure of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid, a range of organic solvents should be screened to capture its solubility profile across different solvent classes:

-

Polar Aprotic Solvents: (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Acetone). These are expected to be good solvents due to their ability to engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors.

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol). These solvents can act as both hydrogen bond donors and acceptors. However, the reactivity of the chlorosulfonyl group with alcohols to form sulfonates must be considered. Solubility studies in these solvents should be conducted with caution and may require analysis of the solution for degradation products.

-

Non-Polar Solvents: (e.g., Toluene, Hexane, Dichloromethane (DCM)). Solubility is expected to be low in these solvents due to the polar nature of the chlorosulfonyl and carboxylic acid groups.

-

Ethers: (e.g., Tetrahydrofuran (THF), 1,4-Dioxane). These have intermediate polarity and can act as hydrogen bond acceptors.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[2] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3] A solvent is likely to dissolve a solute if their HSP values are similar.

The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.[4] While experimentally determined HSP values for 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid are not available, they can be estimated using group contribution methods.[5]

Experimental Determination of Solubility

The following section details a robust experimental workflow for determining the equilibrium solubility of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid.

The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[6]

Objective: To determine the saturation concentration of the compound in a given solvent at a specific temperature.

Materials:

-

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid (solid)

-

Selected organic solvents (anhydrous, high purity)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid to a pre-weighed vial. The excess solid is crucial to ensure equilibrium is reached with the undissolved solid.[7]

-

Record the exact mass of the compound added.

-

Add a known volume of the selected solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200-300 RPM).[7]

-

Allow the mixture to equilibrate for a sufficient time. A common duration is 24 to 48 hours to ensure equilibrium is reached.[7] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vial or filter the supernatant using a syringe filter. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

-

Immediately after separation, accurately dilute a known volume of the saturated solution with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Visualization of the Shake-Flask Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification Methods

Accurate quantification of the dissolved compound is essential for reliable solubility data.

HPLC is a highly sensitive and specific method for determining the concentration of a compound in solution.[8][9]

Protocol Outline:

-

Method Development: Develop a reverse-phase HPLC method with UV detection capable of separating 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid from any potential impurities or degradation products.

-

Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the mobile phase or a solvent mixture similar to the diluted samples.

-

Sample Analysis: Inject the diluted samples from the shake-flask experiment and the standard solutions into the HPLC system.

-

Quantification: Determine the concentration of the compound in the samples by comparing the peak area to the calibration curve.[9]

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

TGA can be a rapid method for determining solubility, especially in volatile organic solvents.[10][11] It measures the mass of a sample as a function of temperature.

Protocol Outline:

-

Sample Preparation: A known volume of the saturated solution is carefully transferred to a TGA pan.

-

Solvent Evaporation: The TGA is programmed to heat the sample at a rate that allows for complete evaporation of the solvent without causing degradation of the solute.

-

Residue Mass Measurement: The mass of the non-volatile solute remaining in the pan is measured.

-

Calculation: The solubility is calculated by dividing the mass of the residue by the initial volume of the saturated solution.

Visualization of Analytical Quantification Workflow:

Caption: Analytical workflows for quantifying solubility.

Data Presentation and Interpretation

The experimentally determined solubility data for 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Illustrative Solubility Data Presentation

| Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Dimethylformamide (DMF) | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile (ACN) | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran (THF) | Ether | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane (DCM) | Non-Polar | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | Non-Polar | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | Non-Polar | 25 | [Experimental Value] | [Calculated Value] |

Note: The table above is a template. The actual experimental values need to be populated based on the results of the described protocols.

Conclusion

References

-

Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 291(1-2), 125-131. Available at: [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. Available at: [Link]

-

Dietrich, P. M., et al. (2018). Determination of Extractant Solubility in Ionic Liquids by Thermogravimetric Analysis. Solvent Extraction and Ion Exchange, 36(5), 455-465. Available at: [Link]

-

LibreTexts. (2021). Solubility. Available at: [Link]

-

World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available at: [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

Almeida, B., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10568-10577. Available at: [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Available at: [Link]

-

Quora. (2017). How to perform the shake flask method to determine solubility. Available at: [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Available at: [Link]

-

Kapper, S. C., et al. (2025). A Python tool for predicting optimal solvent blends based on Hansen solubility parameters. Journal of Cheminformatics, 17(1), 1-10. Available at: [Link]

-

Vandezande, J. (2025). The Evolution of Solubility Prediction Methods. Rowan. Available at: [Link]

-

Improved Pharma. (2022). Thermogravimetric Analysis. Available at: [Link]

-

ResearchGate. (2025). Development and validation of a RP-HPLC method for determination of solubility of furosemide. Available at: [Link]

-

PubChem. (n.d.). 5-Chloro-1H-indole-2-carboxylic acid. Available at: [Link]

-

B-On. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]

-

Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal, 15(3), 26-28. Available at: [Link]

-

Phenomenex. (n.d.). HPLC Testing Procedure. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 4. A Python tool for predicting optimal solvent blends based on Hansen solubility parameters | springerprofessional.de [springerprofessional.de]

- 5. semanticscholar.org [semanticscholar.org]

- 6. who.int [who.int]

- 7. quora.com [quora.com]

- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 9. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 10. ovid.com [ovid.com]

- 11. tandfonline.com [tandfonline.com]

Stability of Indole-5-Sulfonyl Chlorides in Ambient Conditions: An In-depth Technical Guide

Abstract

Indole-5-sulfonyl chloride is a pivotal bifunctional reagent in contemporary drug discovery and chemical biology. It marries the privileged indole scaffold, a frequent guest in biologically active molecules, with the highly reactive sulfonyl chloride functional group, a versatile handle for the synthesis of sulfonamides and other key derivatives. However, this inherent reactivity presents a significant challenge to its stability under ambient storage and handling conditions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability profile of indole-5-sulfonyl chloride. We will delve into the principal degradation pathways, offer field-proven insights for handling and storage, and present a detailed, self-validating experimental protocol for conducting a robust stability assessment.

The Inherent Instability: A Tale of Two Moieties

The stability of indole-5-sulfonyl chloride is governed by the chemical dispositions of its two constituent parts: the electron-rich indole ring and the highly electrophilic sulfonyl chloride group.

The Achilles' Heel: The Sulfonyl Chloride Group

The primary driver of instability in indole-5-sulfonyl chloride is the sulfonyl chloride moiety. The sulfur atom is in a high oxidation state and is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom, rendering it highly electrophilic. This makes it exceedingly susceptible to nucleophilic attack, with the most ubiquitous nucleophile in an ambient environment being water .

Hydrolysis: The reaction with water, or hydrolysis, is the most significant degradation pathway.[1][2] This proceeds via a nucleophilic substitution mechanism at the sulfur atom, leading to the formation of the corresponding indole-5-sulfonic acid and hydrochloric acid[1][3]. The generated HCl can, in turn, create an acidic microenvironment, which can potentially catalyze further degradation of the indole ring itself.

The Susceptible Core: The Indole Ring

The indole nucleus is an electron-rich aromatic system. While generally more stable than the sulfonyl chloride group, it is not inert. It is particularly susceptible to degradation under acidic conditions, which, as noted above, can be a byproduct of the hydrolysis of the sulfonyl chloride. Protonation of the indole ring, typically at the C3 position, can lead to the formation of an indoleninium cation, which can be a prelude to oligomerization or other degradative reactions.[4]

Best Practices for Handling and Storage

Given the reactivity profile, stringent handling and storage protocols are paramount to preserving the integrity of indole-5-sulfonyl chloride.

-

Moisture is the Enemy: The most critical factor is the rigorous exclusion of moisture. Always handle the compound in a dry, inert atmosphere, such as a glove box or under a stream of dry nitrogen or argon.[5]

-

Temperature Control: Store the compound at reduced temperatures, typically 2-8°C, to slow the rate of any potential degradation reactions.[5]

-

Inert Packaging: Use tightly sealed, corrosion-resistant containers, such as amber glass bottles with PTFE-lined caps.[5] The amber glass also provides protection from light, which can be a factor in the degradation of some aromatic compounds.

-

Chemical Segregation: Store separately from bases, oxidizing agents, and protic solvents to prevent inadvertent reactions.

Designing a Robust Stability Study: A Forced Degradation Approach

A forced degradation study is an essential tool for understanding the stability of a molecule.[6][7][8] It involves subjecting the compound to stress conditions more severe than those it would encounter during routine handling and storage to identify potential degradation products and pathways.[9]

The following experimental design provides a comprehensive framework for assessing the stability of indole-5-sulfonyl chloride.

Experimental Workflow

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. 1H-Indole-5-sulfonyl chloride|CAS 1094209-33-2 [benchchem.com]

- 6. onyxipca.com [onyxipca.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. scispace.com [scispace.com]

- 9. biopharminternational.com [biopharminternational.com]

literature review of 5-substituted indole-2-carboxylic acid derivatives

The following technical guide details the synthesis, structure-activity relationships (SAR), and therapeutic applications of 5-substituted indole-2-carboxylic acid derivatives.

Core Scaffold Analysis & Therapeutic Applications

Executive Summary

The 5-substituted indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for targets ranging from G-protein coupled receptors (GPCRs) to kinase enzymes. Unlike the indole-3-acetic acid derivatives (auxins) or tryptamines, the functionalization at the C-2 position provides a unique vector for hydrogen bonding and electrostatic interactions, often mimicking the glycine backbone in biological systems.

This guide focuses on the 5-substituted variants, where the substituent at C-5 plays a pivotal role in modulating electronic density, lipophilicity, and metabolic stability. Key applications include NMDA receptor glycine-site antagonism (neuroprotection), CB1 receptor allosteric modulation (addiction/obesity), and EGFR/CDK2 inhibition (oncology).

Chemical Space & Structural Logic

The "5-Substituted" Advantage

Position 5 of the indole ring is electronically coupled to the pyrrole nitrogen. Substituents here dramatically affect the pKa of the indole N-H and the C-2 carboxylic acid.

-

Electronic Tuning: Electron-withdrawing groups (EWGs) like 5-Cl , 5-NO₂ , or 5-CF₃ increase the acidity of the N-H proton, enhancing hydrogen bond donor capability.

-

Metabolic Blocking: Substitution at C-5 blocks the primary site of oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life of drug candidates.

-

Binding Pocket Fit: In the NMDA receptor glycine site, the 5-position aligns with a hydrophobic pocket, where halogens (Cl, Br) often provide critical van der Waals contacts.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

Figure 1: SAR Logic of the 5-substituted indole-2-carboxylic acid scaffold.

Synthetic Strategies

Two primary pathways dominate the synthesis of these derivatives: the Reissert Indole Synthesis (scalable, starts from o-nitrotoluene) and the Fischer Indole Synthesis (versatile, starts from phenylhydrazines).

Pathway A: Modified Reissert Synthesis (Scalable)

This method is preferred for generating the 2-carboxylic acid moiety directly without requiring late-stage oxidation.

-

Condensation: o-Nitrotoluene derivatives react with diethyl oxalate in the presence of a strong base (KOEt) to form the potassium salt of the enol pyruvate.

-

Reductive Cyclization: The nitro group is reduced (Zn/AcOH or H₂/Pd), leading to spontaneous cyclization to the indole-2-ester.

-

Hydrolysis: Saponification yields the free acid.

Pathway B: Fischer Indole Synthesis

Ideal for introducing complex substituents at Position 3 simultaneously.

-

Hydrazone Formation: 4-Substituted phenylhydrazine reacts with ethyl pyruvate.

-

Cyclization: Acid-catalyzed rearrangement (PPA or ZnCl₂) yields the ethyl 5-substituted indole-2-carboxylate.

Synthetic Workflow Diagram

Figure 2: Convergent synthetic pathways for 5-substituted indole-2-carboxylic acids.

Medicinal Chemistry & Case Studies

Case Study 1: CB1 Receptor Allosteric Modulators

Compound: ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide)[1]

-

Mechanism: Negative Allosteric Modulator (NAM) of the Cannabinoid CB1 receptor.

-

Role of 5-Substitution: The 5-chloro group is essential for maintaining high affinity for the allosteric site. Removal or replacement with electron-donating groups (e.g., 5-H or 5-OMe) results in a significant loss of binding affinity.

-

Significance: This compound shifted the paradigm from orthosteric antagonism (Rimonabant) to allosteric modulation, offering a better safety profile.

Case Study 2: NMDA Receptor Glycine Site Antagonists

Compound Class: 5-halo and 4,6-dichloroindole-2-carboxylic acids (e.g., Gavestinel precursors, SC-49648).

-

Mechanism: Competitive antagonism at the glycine modulatory site (strychnine-insensitive) of the NMDA receptor.[2]

-

Role of 5-Substitution: Early SAR studies demonstrated that a 5-chloro or 5,7-dichloro pattern was required to fill the hydrophobic pocket within the glycine binding domain. The carboxylic acid at C-2 mimics the carboxylate of glycine.

-

Clinical Relevance: While Gavestinel (a 4,6-dichloro derivative) failed in stroke trials due to poor blood-brain barrier penetration, the 5-substituted indole core remains a standard probe for studying NMDA receptor subtypes.

Quantitative Data Summary

| Compound | R5 Substituent | Target | Activity (IC50/Ki) | Key Feature |

| ORG27569 | -Cl | CB1 (Allosteric) | Kb ~ 250 nM | First-in-class NAM [1] |

| SC-49648 | -Cl (at 6, analog) | NMDA (Glycine) | Ki = 1.6 µM | Neuroprotective in vivo [2] |

| 5-Cl-Indole-2-COOH | -Cl | NMDA (Glycine) | Ki ~ 5.4 µM | Core scaffold/Reagent [3] |

| 5-NO₂-Indole-2-COOH | -NO₂ | HIV Integrase | > 100 µM | Precursor for active amides [4] |

Experimental Protocols

Protocol A: Synthesis of 5-Chloroindole-2-carboxylic Acid (Reissert Adaptation)

Standardized procedure adapted from Organic Syntheses for scalability.

Reagents:

-

4-Chloro-2-nitrotoluene (17.1 g, 0.1 mol)

-

Diethyl oxalate (14.6 g, 0.1 mol)

-

Potassium ethoxide (prepared from 3.9 g K in EtOH)

-

Zinc dust / Acetic acid (for reduction)

Step-by-Step:

-

Condensation: In a 500 mL flask, generate potassium ethoxide in absolute ethanol/ether. Add diethyl oxalate, followed by 4-chloro-2-nitrotoluene dropwise at 0°C. Stir at room temperature (RT) for 16 hours. The deep red potassium salt precipitates.

-

Isolation: Filter the salt, wash with anhydrous ether to remove unreacted starting material.

-

Cyclization: Dissolve the salt in glacial acetic acid (150 mL). Add Zinc dust (20 g) in portions (exothermic reaction). Heat to reflux for 2 hours.

-

Workup: Filter hot to remove zinc residues. Pour filtrate into ice water (500 mL). The ethyl 5-chloroindole-2-carboxylate precipitates as a solid.

-

Hydrolysis: Reflux the ester in 10% NaOH/MeOH (1:1) for 1 hour. Acidify with HCl to pH 3.

-

Purification: Collect the precipitate. Recrystallize from ethanol/water.

-

Yield: ~65-70%

-

Appearance: Off-white powder

-

Melting Point: 287°C (dec.)[3]

-

Protocol B: General Amide Coupling (for Carboxamides)

Used to generate ORG27569 and anticancer derivatives.

Reagents:

-

5-Substituted Indole-2-carboxylic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF or DCM

Step-by-Step:

-

Dissolve the acid in dry DMF under nitrogen.

-

Add DIPEA, EDC·HCl, and HOBt. Stir for 30 min to activate the acid.

-

Add the amine. Stir at RT for 12–24 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

References

-

Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]

-

Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor. Journal of Medicinal Chemistry. [Link]

-

Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Indole-2-carboxylic acid, ethyl ester (Organic Syntheses Protocol). Organic Syntheses. [Link]

-

Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. RSC Medicinal Chemistry. [Link]

Sources

The Biological Significance of Indole-5-Sulfonamide Pharmacophores

This guide focuses on the Indole-5-sulfonamide pharmacophore, a specific structural motif distinct from

Executive Summary: The Privileged Hybrid

The indole-5-sulfonamide moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its significance lies in the synergistic fusion of two distinct pharmacophores:

-

The Indole Core: A hydrophobic, aromatic scaffold mimicking the amino acid tryptophan, capable of

- -

The C5-Sulfonamide (

): A polar, tetrahedral moiety acting as a classic Zinc-Binding Group (ZBG) and a hydrogen bond donor/acceptor.

Unlike

Structural Basis & Medicinal Chemistry[1]

Electronic Descriptors and Binding Logic

The C5 position of the indole ring is electronically unique. While the C3 position is the most nucleophilic (prone to electrophilic attack), the C5 position allows substituents to extend into deep hydrophilic pockets of enzyme active sites without disrupting the steric bulk of the core scaffold.

| Feature | Chemical Role | Biological Consequence |

| N1-H (Indole NH) | H-bond Donor | Critical for anchoring the scaffold to backbone carbonyls (e.g., Thr200 in CA II). |

| C5-Sulfonamide | Zn(II) Ion Chelation | Displaces the zinc-bound water molecule/hydroxide ion in metalloenzymes. |

| C3-Substitution | Lipophilic Vector | Allows "tail" modification to interact with hydrophobic/amphiphilic patches, conferring isoform selectivity (e.g., CA IX vs. CA II). |

The "Indoline Route" Necessity

Direct chlorosulfonation of indole typically fails or yields mixtures because the acid-sensitive pyrrole ring polymerizes or sulfonates at C3. To access the indole-5-sulfonamide, chemists must utilize the Indoline-5-sulfonamide intermediate, requiring a reduction-oxidation strategy.

Primary Therapeutic Targets

Carbonic Anhydrase (CA) Inhibition: The Oncology Axis

The most authoritative application of indole-5-sulfonamides is the selective inhibition of tumor-associated Carbonic Anhydrases (CA IX and CA XII).[1]

-

Mechanism: The sulfonamide anion (

) binds to the Zn(II) ion in the enzyme's active site in a tetrahedral geometry. -

Selectivity: Human CA II is ubiquitous (cytosolic).[1] CA IX is transmembrane and overexpressed only in hypoxic tumors (HIF-1

driven). Indole-5-sulfonamides achieve selectivity via their bulky C3-tails, which interact with the hydrophobic patch near the entrance of the CA IX active site, a feature absent in CA II. -

Key Insight: Recent studies (Supuran et al.) demonstrated that indoline-5-sulfonamides (the reduced congeners) are often nanomolar inhibitors of CA IX, capable of reversing chemoresistance.

Tubulin Polymerization & Cell Cycle Arrest

Certain

-

Synergy: The dual inhibition of CA IX (pH regulation in tumors) and Tubulin (proliferation) makes this pharmacophore a potent candidate for Multi-Target Directed Ligands (MTDLs).

Experimental Validation Protocols

Synthesis: The Terent’ev-Preobrazhenskaya Protocol

Objective: Synthesize Indole-5-sulfonamide without C3-sulfonation side products. Principle: Protection of the nitrogen and reduction of the C2-C3 double bond directs electrophilic substitution to C5.

Step-by-Step Methodology:

-

Reduction: Dissolve Indole in glacial acetic acid. Add

at 15°C to yield Indoline . -

Protection: React Indoline with Acetic Anhydride (

) to form 1-Acetylindoline .-

Why: Deactivates the ring slightly and protects the nitrogen.

-

-

Chlorosulfonation (Critical Step):

-

Add 1-Acetylindoline to neat Chlorosulfonic acid (

) at 0°C. -

Heat to 60°C for 2 hours.

-

Result:1-Acetylindoline-5-sulfonyl chloride .[1] (Regioselectivity is >95% for C5).

-

-

Amidation: React the sulfonyl chloride with the desired amine (

) or ammonia in THF/DCM. -

Deprotection & Aromatization:

-

Hydrolysis:

/EtOH reflux removes the acetyl group. -

Oxidation: Treat with

or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane to restore the indole double bond.

-

Visualization: Synthesis Workflow

Caption: The "Indoline Route" ensures regioselective sulfonation at C5, avoiding C3 side-reactions common in direct indole substitution.

Assay: Stopped-Flow CO2 Hydration (CA Inhibition)

To validate biological activity, one must measure the inhibition constant (

-

Method: Stopped-flow spectrophotometry.

-

Indicator: Phenol red (0.2 mM).

-

Reaction:

. -

Protocol:

-

Incubate enzyme (CA IX) with Indole-5-sulfonamide for 15 min.

-

Rapidly mix with

-saturated buffer in the stopped-flow chamber. -

Monitor absorbance decay at 557 nm (acidification).

-

Calculate

using the Cheng-Prusoff equation.

-

Visualization: CA IX Inhibition Mechanism

Caption: Mechanism of Action: The sulfonamide moiety chelates the active site Zinc, blocking CO2 hydration and disrupting pH regulation in hypoxic tumors.

Emerging Applications: MDR Reversal

Recent data suggests that indoline-5-sulfonamides can inhibit P-glycoprotein (P-gp) efflux pumps in resistant cell lines (e.g., K562/4). The mechanism likely involves the lipophilic indole core embedding into the P-gp transmembrane domain, while the sulfonamide alters the local electrostatic environment.

| Compound Class | Target | Application | |

| Indole-5-sulfonamide | hCA IX | 4 - 20 nM | Hypoxic Solid Tumors |

| Indoline-5-sulfonamide | hCA XII | < 10 nM | Glaucoma / MDR Cancer |

| 3-Substituted Analog | Tubulin | 1 - 5 | Antiproliferative |

References

-

Supuran, C. T., et al. (2022).[2] Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. International Journal of Molecular Sciences . Available at: [Link][3][4]

- Terent'ev, A. P., & Preobrazhenskaya, M. N. (1962). Synthesis of 5-substituted indoles via indoline intermediates. Doklady Akademii Nauk SSSR.

-

Vulkan, M., et al. (2014). Design, synthesis and pharmacological evaluation of indolylsulfonamide amines as potent and selective 5-HT6 receptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry . Available at: [Link]

-

Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents . Available at: [Link]

-

Owa, T., et al. (1999). Discovery of N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) as a novel anticancer agent. Journal of Medicinal Chemistry . (Reference for sulfonamide-indole pharmacophore context). Available at: [Link]

Sources

- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CN105622481A - Process for efficient synthesis of 5-bromoindole - Google Patents [patents.google.com]

Introduction: The Convergence of a Privileged Scaffold and a Reactive Handle

An In-Depth Technical Guide to the Reactivity Profile of the Chlorosulfonyl Group in Indole Derivatives

In the landscape of medicinal chemistry, the indole nucleus stands out as a quintessential "privileged scaffold."[1] Its unique electronic properties and rigid, planar structure allow it to interact with a wide array of biological targets, forming the core of numerous natural products and pharmaceuticals.[1][2] When this versatile heterocycle is functionalized with a chlorosulfonyl (-SO₂Cl) group, it is transformed into a powerful and highly reactive chemical intermediate: an indole sulfonyl chloride.[3]

The chlorosulfonyl group is a potent electrophile, serving as a gateway for the synthesis of sulfonamides—a class of compounds renowned for its broad spectrum of therapeutic applications.[4] The marriage of the indole scaffold with the sulfonamide functional group has yielded a rich pipeline of drug candidates with activities spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[1][5][6] This guide, from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the synthesis, reactivity, and strategic applications of indole sulfonyl chlorides, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis of Indole Sulfonyl Chlorides — Forging the Reactive Intermediate

The primary route to indole sulfonyl chlorides is the direct electrophilic chlorosulfonation of the indole ring. This reaction leverages the inherent electron-rich nature of the indole nucleus, which readily engages with strong electrophiles.

Mechanism and Regioselectivity

The reagent of choice for this transformation is typically chlorosulfonic acid (ClSO₃H).[7] The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The indole's π-system attacks the electrophilic sulfur atom of chlorosulfonic acid, leading to the formation of a sigma complex, which then rearomatizes by losing a proton to yield the sulfonyl chloride.

A critical consideration in this synthesis is regioselectivity. The indole ring possesses several potential sites for electrophilic attack, primarily the C3 and C5 positions. The final substitution pattern is highly dependent on reaction conditions and the presence of protecting groups. For instance, direct sulfonation of an N-protected indole, such as 1-phenylsulfonyl-1H-indole, with chlorosulfonic acid in an appropriate solvent like acetonitrile, can selectively yield the corresponding indole-3-sulfonyl chloride.[7] This N-protection strategy is crucial as it prevents side reactions at the indole nitrogen and directs the electrophilic attack to the desired position on the pyrrole ring.[7][8]

More recent advancements have explored alternative synthetic avenues, including electrochemical methods that can directly produce indole sulfonate esters from indoles and inorganic sulfites, offering a milder approach that avoids corrosive reagents.[9]

Caption: Mechanism of sulfonamide formation from a sulfonyl chloride.

Experimental Protocol: General Synthesis of an Indole Sulfonamide

Materials:

-

Indole sulfonyl chloride (e.g., 1H-Indole-5-sulfonyl chloride)

-

Primary or secondary amine (1.1 equivalents)

-

Pyridine or Triethylamine (2-3 equivalents)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactant Solution: Dissolve the indole sulfonyl chloride (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Base and Nucleophile Addition: Add the base (e.g., pyridine) to the solution, followed by the dropwise addition of the amine (1.1 equivalents).

-

Reaction Monitoring: Stir the reaction at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-12 hours).

-

Aqueous Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine. The washes remove ionic species and byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified, typically by flash column chromatography on silica gel or by recrystallization, to yield the pure indole sulfonamide derivative.

Other Nucleophilic Reactions and Stability Considerations

While sulfonamide formation is predominant, the chlorosulfonyl group can react with other nucleophiles:

-

Hydrolysis: Indole sulfonyl chlorides are sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid (-SO₃H). This underscores the need for anhydrous conditions during synthesis and handling. The stability of heteroaromatic sulfonyl chlorides can vary significantly, but they are generally considered reactive and moisture-sensitive intermediates. [10][11]* Esterification: Reaction with alcohols or phenols in the presence of a base yields sulfonate esters. While less common in drug discovery programs, this reaction is a valid synthetic transformation. [9]

Part 3: Applications in Drug Development — From Intermediate to Innovator

The true value of indole sulfonyl chlorides is realized in the biological activity of the sulfonamide derivatives they produce. The indole-sulfonamide scaffold is a recurring motif in a multitude of potent and selective therapeutic agents. [1][5]

| Compound Class | Biological Target | Therapeutic Potential | Reference |

|---|---|---|---|

| Indole-5-sulfonamides | Carbonic Anhydrase (CA) IX & XII | Anticancer | [1] |

| C3-Acylsulfonamides | Nav1.7 Voltage-Gated Sodium Channel | Pain Management | [12] |

| Bis-indole Sulfonamides | Plasmodium falciparum targets | Antimalarial | [5] |

| Indole-based Sulfonamides | Tubulin Polymerization | Anticancer | [13] |

| Indole-5-sulfonamides | SARS-CoV 3CLpro | Antiviral | [3] |

| Quinoline-indole-3-sulfonamides | Carbonic Anhydrase (CA) IX | Anticancer | [1]|

Table 1: Examples of Biologically Active Indole Sulfonamides Derived from Indole Sulfonyl Chlorides.

The strategic importance of this class of compounds is clear. For example, specific indole sulfonamides have been shown to be potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, which are key players in cancer progression. [1]Others have been identified as potent inhibitors of tubulin polymerization, a validated strategy in cancer chemotherapy. [13]The modularity of the synthesis—combining various indole cores with a vast library of amines—allows for fine-tuning of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. [12]

Conclusion

Indole sulfonyl chlorides represent a critical nexus of synthetic chemistry and drug discovery. Their preparation via electrophilic chlorosulfonation, while requiring careful control of conditions, provides a direct path to a highly reactive and versatile functional group on a biologically privileged scaffold. The subsequent reaction with nucleophiles, overwhelmingly the formation of sulfonamides, unlocks access to a vast chemical space populated with compounds of significant therapeutic promise. For the medicinal chemist, mastering the reactivity profile of the indole sulfonyl group is not merely an academic exercise; it is a fundamental skill for the rational design and development of next-generation therapeutics.

References

-

Li, J., et al. (2023). Synthesis of sulfenylated indoles using sulfonyl chloride as a sulfenylative source. ResearchGate. Available at: [Link]

-

Priestley, A., et al. (2019). Discovery of new indole-based acylsulfonamide Nav1.7 inhibitors. PubMed. Available at: [Link]

-

Al-Hujaily, E., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]

-

Tantimongcolwat, T., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. Available at: [Link]

-

Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Ben-Malah, K., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

-

Tantimongcolwat, T., et al. (2021). Indole-sulfonamide derivatives reported as anticancer agents. ResearchGate. Available at: [Link]

-

Elkamhawy, A., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. Available at: [Link]

-

Wang, Y., et al. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry. Available at: [Link]

-

Shaik, A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC. Available at: [Link]

-

Hu, L., et al. (2018). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm. Available at: [Link]

-

Organic Chemistry Portal. (2023). Synthesis of indoles. Available at: [Link]

-

de Oliveira, C., et al. (2025). Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. MDPI. Available at: [Link]

-

Grych, M., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

-

Tutar, A., et al. (2019). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Van Brunt, M., & Starnes, S. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC. Available at: [Link]

-

Grych, M., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

-

King, J. (1988). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest. Available at: [Link]

-

Padwa, A., et al. (2004). Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles (I) and 1-Phenylsulfonyl-1H-indoles (VI) Using Chlorosulfonic Acid in Acetonitrile. ResearchGate. Available at: [Link]

-

Somei, M., et al. (1994). Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Semantic Scholar. Available at: [Link]

-

Somei, M., et al. (1990). nucleophilic substitution reaction on the nitrogen of indole nucleus :formation of 1-(indol-3-yl)indoles. Semantic Scholar. Available at: [Link]

-

CDN. (n.d.). General Reactivity and Applications of Chlorosulfonyl Isocyanate (CSI). Retrieved from: [Link]

-

Katrun, P., et al. (2014). Regioselective C2 Sulfonylation of Indoles Mediated by Molecular Iodine. ACS Publications. Available at: [Link]

-

Tutar, A., et al. (2019). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group. PMC. Available at: [Link]

-

Roy, A., et al. (2025). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. PMC. Available at: [Link]

-

Roy, A., et al. (2024). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. The Journal of Organic Chemistry. Available at: [Link]

-

Abdullah, M., et al. (2002). electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. HETEROCYCLES. Available at: [Link]

-

Gribble, G. (2003). Novel chemistry of indole in the synthesis of heterocycles. ResearchGate. Available at: [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Indole-5-sulfonyl chloride|CAS 1094209-33-2 [benchchem.com]

- 4. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of new indole-based acylsulfonamide Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Synthesis of Sulfonamides using 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

Executive Summary & Strategic Analysis

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core for various NMDA receptor antagonists, antiviral agents, and anti-cancer therapeutics. Functionalizing the C5 position with a sulfonamide moiety introduces a classic pharmacophore capable of hydrogen bonding and electrostatic interactions, often critical for enzyme inhibition (e.g., Carbonic Anhydrase, COX-2).

This guide details the synthesis of sulfonamides reacting 5-(chlorosulfonyl)-1H-indole-2-carboxylic acid (Reagent 1 ) with diverse amines.

Critical Reactivity Profile

The starting material presents a "Janus-faced" reactivity challenge:

-

Electrophilic Center (

): Highly reactive towards nucleophiles. Susceptible to hydrolysis if moisture is present. -

Nucleophilic/Acidic Center (

): The C2-carboxylic acid (

Key Synthetic Constraint: Unlike simple sulfonyl chlorides (e.g., tosyl chloride), Reagent 1 possesses an ionizable proton. In standard organic solvents (DCM, THF), the addition of base generates the carboxylate salt, which may precipitate, stalling the reaction or trapping the reactive sulfonyl chloride in a heterogeneous phase.

The Solution: We utilize a Solubility-Optimized Anhydrous Protocol using a polar aprotic cosolvent system to maintain homogeneity, ensuring rapid and complete sulfonylation while preventing hydrolysis.

Reaction Mechanism & Stoichiometry

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The base serves a dual purpose: neutralizing the carboxylic acid to prevent protonation of the amine nucleophile, and scavenging the HCl byproduct generated during sulfonamide formation.

Graphviz Pathway: Reaction Logic

Caption: Mechanistic flow for the sulfonylation of 5-(chlorosulfonyl)-1H-indole-2-carboxylic acid. Note the requisite deprotonation step.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Reagent 1: 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid (Store under inert gas; highly moisture sensitive).

-

Amine: 1.1 equivalents (Primary or Secondary).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) - 3.5 equivalents.

-

Solvent: Anhydrous Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF).

-

Workup: 1M HCl, Ethyl Acetate (EtOAc), Brine.

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon for 5 minutes. -

Critical Step: Weigh Reagent 1 quickly to minimize exposure to atmospheric moisture.

Step 2: Solubilization & Activation

-

Dissolve Reagent 1 (1.0 mmol, 1.0 eq) in a mixture of anhydrous THF (4 mL) and DMF (0.5 mL).

-

Note: The DMF is essential. The starting material is sparingly soluble in pure THF or DCM. DMF ensures the subsequent carboxylate salt remains in solution.

-

-

Cool the solution to 0°C using an ice bath.

-

Add DIPEA (3.5 mmol, 3.5 eq) dropwise.

-

Observation: The solution may darken slightly or become cloudy as the carboxylate salt forms. Ensure stirring is vigorous.

-

Step 3: Nucleophilic Addition

-

Dissolve the Amine (1.1 mmol, 1.1 eq) in minimal THF (1 mL).

-

Add the amine solution dropwise to the reaction mixture at 0°C.

-

Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (25°C) .

-

Stir for 2–4 hours.

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM + 1% Acetic Acid) or LC-MS. The sulfonyl chloride spot should disappear.

-

Step 4: Workup & Isolation

-

Quench: Dilute the reaction mixture with EtOAc (20 mL) and Water (10 mL).

-

Acidification: Carefully adjust the pH of the aqueous layer to pH ~2–3 using 1M HCl.

-

Why? You must protonate the carboxylate (COO⁻

COOH) to extract the product into the organic phase.